![molecular formula C16H23FN2O5S B4646455 1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide](/img/structure/B4646455.png)
1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide
Description
This chemical compound, featuring a complex structure, is part of a broader class of compounds utilized in various chemical and pharmaceutical applications. Its distinct molecular arrangement makes it an interesting subject for scientific inquiry.
Synthesis Analysis
The synthesis of related compounds often involves nucleophilic displacement and intricate reaction steps. For instance, Katoch-Rouse and Horti (2003) demonstrated the feasibility of nucleophilic displacement in similar compounds used for studying cannabinoid receptors (Katoch-Rouse & Horti, 2003).
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using spectroscopic methods, as demonstrated in studies like Banerjee et al. (2002), which investigated the structure and conformation of related compounds using X-ray analysis and molecular orbital methods (Banerjee et al., 2002).
Chemical Reactions and Properties
These compounds often exhibit unique chemical reactions due to their specific functional groups. For example, Golub and Becker (2015) investigated the anodic methoxylation of piperidine derivatives, highlighting the impact of N-acyl and N-sulfonyl groups on their chemical behavior (Golub & Becker, 2015).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and stability, are often influenced by their molecular structure. Research on related compounds, like the work of Paventi et al. (1996), provides insights into the polymer structures derived from similar chemical frameworks (Paventi et al., 1996).
Chemical Properties Analysis
Their chemical properties, including reactivity and interactions with biological molecules, are a key area of research. Studies like that of Back and Nakajima (2000) demonstrate the synthesis of piperidines and related structures, offering insights into their chemical properties (Back & Nakajima, 2000).
properties
IUPAC Name |
1-(5-fluoro-2-methoxyphenyl)sulfonyl-N-(2-methoxyethyl)piperidine-4-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O5S/c1-23-10-7-18-16(20)12-5-8-19(9-6-12)25(21,22)15-11-13(17)3-4-14(15)24-2/h3-4,11-12H,5-10H2,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPABVXYKYWSKAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.